N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 2-position of the benzene ring and an ethyl linker connected to a hybrid thiophene-furan heterocyclic system. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene-furan moiety may contribute to π-π stacking interactions or receptor binding in biological systems .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-14-3-1-2-4-16(14)27(22,23)21-9-7-13-5-6-15(26-13)12-8-10-24-11-12/h1-6,8,10-11,21H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDAWNFSMYXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Furan and Thiophene Rings : Known for their significant roles in various biological activities.
- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Sulfonamide Moiety : Often associated with antimicrobial properties.
Molecular Formula
The molecular formula for this compound is CHFNOS, with a molecular weight of approximately 351.34 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonamide group is particularly known for its efficacy against a variety of bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
The unique structure of this compound suggests potential anticancer properties. The furan and thiophene rings are known to interact with multiple cellular targets, potentially inducing apoptosis in cancer cells.
Case Study: In Vitro Studies
In vitro studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported that a related thiophene derivative exhibited an IC value of 15 µM against human breast cancer cells, indicating potent anticancer activity .
The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances hydrophobic interactions, while the furan and thiophene rings may participate in π-π stacking interactions with aromatic amino acids in target proteins.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | Antimicrobial | 20 | |
| Furan-Based Compound B | Anticancer (Breast Cancer Cells) | 15 | |
| Sulfonamide C | Antiviral | 30 |
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesis of furan and thiophene intermediates through cyclization reactions.
- Coupling Reactions : Utilization of palladium-catalyzed cross-coupling methods to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The trifluoromethoxy group in the target compound distinguishes it from analogs with methoxy (-OCH₃) or halogen substituents (e.g., chloro, bromo). For example:
- Compound 34 (): Contains a 5-chloro-2-methoxybenzyl group. The -OCF₃ group in the target compound is more electron-withdrawing and lipophilic, which may improve blood-brain barrier penetration compared to -OCH₃ .
- Compound 25 (): Features a 5-chloro-thiophene sulfonamide. The trifluoromethoxy group likely confers greater resistance to oxidative metabolism than chlorine .
Heterocyclic Moieties
The thiophene-furan system in the target compound contrasts with analogs bearing simpler thiophene or pyrimidine rings:
- N-[2-(5-(Methylthio)thiophen-2-yl)ethyl] derivatives (): Methylthio (-SCH₃) groups enhance antibacterial activity against Staphylococcus aureus, but the furan-3-yl group in the target compound may alter steric or electronic interactions with bacterial targets .
- Piperazinylquinolone derivatives (): Hybrid thiophene-oximinoethyl structures exhibit broad-spectrum antibacterial effects, suggesting that the thiophene-furan system in the target compound could similarly modulate antimicrobial potency .
Pharmacokinetic and Physicochemical Properties
Key differences in molecular properties are summarized below:
Research Implications
- Antimicrobial Potential: The thiophene-furan system warrants evaluation against multidrug-resistant pathogens, given the efficacy of related thiophene sulfonamides ().
- Anti-Inflammatory Applications : The trifluoromethoxy group’s stability and lipophilicity align with second-generation NLRP3 inhibitors (), suggesting utility in inflammatory disease models.
- Metabolic Stability : The -OCF₃ group may reduce hepatic clearance compared to methoxy or halogenated analogs, as seen in pharmacokinetic studies of similar sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
